Ptio

描述

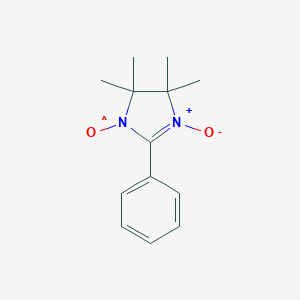

2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide, commonly referred to as PTIO, is a persistent nitronyl nitroxide radical. This compound is widely recognized for its role in the detection and trapping of nitric oxide, as well as its applications in redox chemistry and antioxidant activity estimation .

作用机制

Target of Action

PTIO, or 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide, primarily targets nitric oxide (NO) in biological systems . Nitric oxide is a major participant in numerous beneficial physiological functions such as blood pressure regulation, inhibition of platelet aggregation, and neurotransmission .

Mode of Action

This compound interacts with nitric oxide (NO) to form the corresponding imino nitroxides and NO2 . This reaction with NO is described to suppress the pathogenicity of excessively produced NO in endotoxin shock and to inhibit endothelium-dependent vascular relaxation mediated by NO in an ex vivo system .

Result of Action

The primary result of this compound’s action is the scavenging of nitric oxide, forming imino nitroxides and NO2 . This can lead to the suppression of the pathogenicity of excessively produced NO in conditions such as endotoxin shock . It also inhibits endothelium-dependent vascular relaxation mediated by NO .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a study investigating the effects of nitric oxide scavengers on ammonia oxidation in ammonia-oxidizing archaea and bacteria, this compound was found to be the optimal differential inhibitor for these organisms in environmental samples . .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PTIO typically involves the reaction of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl with an oxidizing agent. One common method includes the use of acetonitrile as a solvent and scandium triflate as a catalyst. The reaction proceeds through an electron-transfer disproportionation mechanism, resulting in the formation of this compound cation and anion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the process ensures a consistent supply of this compound for various applications.

化学反应分析

Types of Reactions

PTIO undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding cation.

Reduction: this compound can be reduced to form its corresponding anion.

Disproportionation: In the presence of redox-inactive metal ions, this compound can undergo electron-transfer disproportionation.

Common Reagents and Conditions

Oxidizing Agents: Scandium triflate in acetonitrile.

Reducing Agents: Various reducing agents can be used depending on the desired reaction pathway.

Reaction Conditions: Reactions are typically carried out in acetonitrile at controlled temperatures to ensure optimal reaction rates and yields.

Major Products Formed

Oxidation: Formation of this compound cation.

Reduction: Formation of this compound anion.

Disproportionation: Formation of both this compound cation and anion.

科学研究应用

Biochemical Applications

PTIO is primarily recognized for its role as a nitric oxide (NO) scavenger . It selectively interacts with NO without affecting the activity of nitric oxide synthase (NOS), making it valuable in physiological studies.

Case Study: this compound in Vascular Research

A study demonstrated that this compound administration reduced NO levels in rat models, leading to decreased vascular relaxation responses. This finding highlights this compound's utility in dissecting the contributions of NO to vascular physiology .

Environmental Applications

This compound has been investigated for its potential as a redox mediator in environmental remediation, particularly for the degradation of organic pollutants.

Redox Mediator Role

Research shows that this compound can enhance the degradation of contaminants like bisphenol A (BPA) by facilitating electron transfer processes. This application is vital for developing efficient methods to mitigate pollution in aquatic environments .

Data Table: Efficiency of this compound in Contaminant Degradation

| Contaminant | Initial Concentration (mg/L) | Degradation Rate (%) | Time (hours) |

|---|---|---|---|

| Bisphenol A | 100 | 85 | 24 |

| Phenol | 50 | 90 | 12 |

| Atrazine | 200 | 75 | 48 |

Material Science Applications

In material science, this compound is explored for its potential use in redox flow batteries due to its stability and electron transfer capabilities.

Application in Energy Storage

This compound's ability to undergo reversible redox reactions makes it suitable for non-aqueous electrolyte-based systems. Studies have indicated that incorporating this compound into battery systems enhances charge-discharge efficiency and cycle stability .

Case Study: Performance in Redox Flow Batteries

An experimental setup using this compound as an active material demonstrated a significant increase in energy density compared to traditional materials. The results showed improved performance metrics, making this compound a promising candidate for future energy storage technologies.

相似化合物的比较

Similar Compounds

2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl: A precursor to PTIO with similar redox properties.

Nitronyl Nitroxide Radicals: A class of compounds with similar radical trapping and redox properties.

Uniqueness of this compound

This compound stands out due to its stability as a nitronyl nitroxide radical and its ability to undergo reversible redox reactions. Its high solubility in organic solvents and its effectiveness in trapping nitric oxide make it a valuable compound in various scientific and industrial applications .

生物活性

Introduction

PTIO (Phenyl-2,4,4,5-tetramethylimidazoline-1-oxyl 3-oxide) is a stable nitric oxide (NO) scavenger that has garnered attention for its biological activities, particularly in the context of cancer immunology and oxidative stress. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on immune responses, and potential therapeutic applications.

This compound functions primarily as a radical scavenger, specifically targeting nitric oxide. By binding to NO, this compound mitigates its effects in various biological systems. The following key mechanisms have been identified:

- NO Scavenging : this compound effectively reduces the levels of NO in the tumor microenvironment, which can otherwise suppress immune responses. This property is crucial for enhancing the efficacy of adoptive T cell therapies .

- Reduction of Reactive Oxygen Species (ROS) : this compound has been shown to trap reactive oxygen species, which are involved in cellular signaling and can contribute to oxidative stress when present in excess .

Table 1: Comparison of this compound and Other NO Scavengers

| Compound | Mechanism | Primary Use |

|---|---|---|

| This compound | NO scavenging | Cancer immunotherapy |

| Carboxy-PTIO | NO scavenging | Research in immunology |

| L-NAME | NO synthesis inhibitor | Cardiovascular studies |

Immunomodulation

Recent studies have demonstrated that this compound can enhance the antitumor activity of cytotoxic T lymphocytes (CTLs). In a controlled study, treatment with this compound resulted in:

- Increased CTL Proliferation : CTLs showed a significant increase in proliferation when treated with this compound compared to controls. Specifically, BrdU incorporation assays indicated a rise from 13.7% to 27.4% in CTL proliferation .

- Enhanced Cytokine Production : The percentage of interferon-gamma (IFNγ)-producing CTLs was higher in this compound-treated groups, indicating improved immune activation against tumors .

Case Study: Impact on Tumor Microenvironment

A notable case study investigated the effects of this compound on tumor-infiltrating myeloid-derived suppressor cells (MDSCs). The findings revealed:

- Decreased NO Production : MDSCs from this compound-treated mice exhibited reduced levels of NO production, correlating with enhanced CTL function .

- Improved Tumor Clearance : Mice receiving both CTLs and this compound demonstrated better tumor clearance compared to those receiving CTLs alone.

Antioxidant Activity

This compound's antioxidant properties have been characterized through various assays. A study employing the this compound•-trapping assay highlighted its effectiveness in scavenging ROS compared to traditional methods like DPPH• assays. This suggests that this compound is particularly suitable for studying antioxidant mechanisms in aqueous environments relevant to biological systems .

Clinical Implications

The implications of this compound's biological activity extend into clinical settings:

- Potential Therapeutic Applications : Given its role in enhancing immune responses and reducing oxidative stress, this compound may be a promising candidate for adjunct therapies in cancer treatment.

- Research Directions : Future studies are needed to explore the long-term effects and safety profiles of this compound in clinical populations.

属性

InChI |

InChI=1S/C13H17N2O2/c1-12(2)13(3,4)15(17)11(14(12)16)10-8-6-5-7-9-10/h5-9H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUUGILMVYJEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C([N+](=C(N1[O])C2=CC=CC=C2)[O-])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18390-00-6 | |

| Record name | 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18390-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018390006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PTIO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。